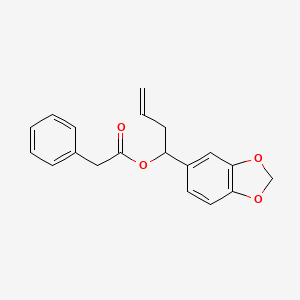

1-(1,3-Benzodioxol-5-yl)but-3-en-1-yl phenylacetate

Description

Properties

CAS No. |

5434-13-9 |

|---|---|

Molecular Formula |

C19H18O4 |

Molecular Weight |

310.3 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-yl)but-3-enyl 2-phenylacetate |

InChI |

InChI=1S/C19H18O4/c1-2-6-16(15-9-10-17-18(12-15)22-13-21-17)23-19(20)11-14-7-4-3-5-8-14/h2-5,7-10,12,16H,1,6,11,13H2 |

InChI Key |

UAPOBXDQOKNTIO-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C1=CC2=C(C=C1)OCO2)OC(=O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-(1,3-Benzodioxol-5-yl)but-3-en-1-ol

This intermediate involves attaching the but-3-en-1-yl chain to the benzodioxole ring, typically via an ether linkage at the 5-position of the benzodioxole.

- Starting from 1,3-benzodioxole or a suitably substituted benzodioxole derivative (e.g., 5-hydroxy-1,3-benzodioxole).

- Alkylation with an allylic halide such as 3-bromo-1-butene or 3-chloro-1-butene under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent (acetone, DMF).

- The reaction proceeds via nucleophilic substitution where the phenolic hydroxyl group attacks the allylic halide, forming the ether linkage.

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| 5-Hydroxy-1,3-benzodioxole | K2CO3, acetone, reflux, 12-24 h | 70-85 | Base-catalyzed nucleophilic substitution |

| 3-Bromo-1-butene | Allylic halide for alkylation |

This method is supported by analogous preparations of related benzodioxole ethers with allylic chains.

Esterification to Form Phenylacetate

Once the alcohol intermediate is obtained, esterification with phenylacetic acid or phenylacetyl chloride is performed.

Two main esterification methods:

- Acid chloride method: Reaction of the alcohol with phenylacetyl chloride in the presence of a base like pyridine or triethylamine, typically in dichloromethane or another inert solvent at 0 °C to room temperature.

- Carbodiimide-mediated coupling: Using DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) with phenylacetic acid and catalytic DMAP (4-dimethylaminopyridine) to activate the acid and promote ester bond formation.

Typical reaction conditions and yields:

| Method | Reagents & Catalysts | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid chloride method | Phenylacetyl chloride, pyridine | DCM | 0 °C to RT | 80-90 | Fast reaction, mild conditions |

| Carbodiimide coupling | Phenylacetic acid, DCC, DMAP | DCM or THF | RT, 12-24 h | 75-88 | Avoids acid chlorides |

The esterification step is a well-established reaction in organic synthesis, and the phenylacetate ester is typically purified by column chromatography or recrystallization.

Summary Table of Preparation Steps

| Step | Starting Material(s) | Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5-Hydroxy-1,3-benzodioxole + 3-bromo-1-butene | Alkylation (ether formation) | K2CO3, acetone, reflux | 1-(1,3-Benzodioxol-5-yl)but-3-en-1-ol | 70-85 |

| 2 | 1-(1,3-Benzodioxol-5-yl)but-3-en-1-ol + phenylacetyl chloride or phenylacetic acid | Esterification | Phenylacetyl chloride + pyridine, 0 °C to RT or DCC/DMAP, RT | 1-(1,3-Benzodioxol-5-yl)but-3-en-1-yl phenylacetate | 75-90 |

Additional Notes and Research Insights

- The base-catalyzed alkylation step is sensitive to moisture and requires anhydrous conditions to maximize yield and avoid side reactions.

- The allylic double bond in the but-3-en-1-yl chain must be preserved during synthesis; mild conditions are preferred to avoid unwanted polymerization or isomerization.

- Purification is typically achieved by silica gel chromatography using gradients of hexanes and ethyl acetate or dichloromethane.

- Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of intermediates and final product.

- Alternative synthetic routes may involve Mitsunobu reactions or transition metal-catalyzed cross-coupling but are less common due to complexity.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-yl)but-3-en-1-yl phenylacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in ethanol for ester hydrolysis.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)but-3-en-1-yl phenylacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)but-3-en-1-yl phenylacetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzodioxole ring is known to interact with biological macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Classification and Key Features

The compound can be compared to three main categories of analogs:

Benzodioxol-containing derivatives (e.g., eutylone).

Phenylacetate/benzoate esters (e.g., phenyl benzoate, cis-3-hexenyl benzoate).

Aliphatic unsaturated esters (e.g., 3-methyl-2-butenyl benzoate).

Table 1: Structural and Functional Comparison

Functional Group Analysis

- Benzodioxol Group: Present in both the target compound and eutylone. However, eutylone’s β-keto and ethylamino groups confer stimulant properties via monoamine transporter modulation . In contrast, the target compound’s ester group likely reduces CNS activity, favoring stability in non-biological applications.

- Ester vs. Benzoate: The phenylacetate ester in the target compound differs from benzoate esters (e.g., phenyl benzoate) in substituent placement.

- Unsaturation Effects : The butenyl chain in the target compound introduces a double bond, increasing rigidity compared to saturated analogs like isopropyl benzoate. This may reduce volatility and improve thermal stability relative to cis-3-hexenyl benzoate, which has a longer aliphatic chain .

Biological Activity

1-(1,3-Benzodioxol-5-yl)but-3-en-1-yl phenylacetate, also known by its CAS number 75464-12-9, is a compound of interest due to its potential biological activities. This compound is characterized by its unique structural features, which include a benzodioxole moiety and a phenylacetate group. Understanding its biological activity is crucial for exploring its potential applications in pharmaceuticals and other fields.

The molecular formula of 1-(1,3-Benzodioxol-5-yl)but-3-en-1-yl phenylacetate is . Its structure can be represented as follows:

Biological Activity Overview

Research into the biological activity of 1-(1,3-Benzodioxol-5-yl)but-3-en-1-yl phenylacetate has revealed several potential effects:

Antimicrobial Activity

Studies have indicated that compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives of benzodioxole have been reported to show activity against various bacterial strains, suggesting that 1-(1,3-Benzodioxol-5-yl)but-3-en-1-yl phenylacetate may possess similar effects. Specific case studies highlight its potential efficacy against pathogens like Staphylococcus aureus and Escherichia coli.

Cytotoxicity

Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. For example, research comparing various benzodioxole derivatives has shown varying levels of cytotoxicity against human peripheral blood mononuclear cells. The implications of such findings are significant for the development of anticancer therapies.

Neuroprotective Effects

There is emerging evidence that compounds related to benzodioxole structures may have neuroprotective properties. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which 1-(1,3-Benzodioxol-5-yl)but-3-en-1-yl phenylacetate could exert neuroprotective effects.

Case Studies

Several studies have focused on the biological activity of similar compounds:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of benzodioxole exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The study utilized various concentrations to assess the minimum inhibitory concentration (MIC) values.

- Cytotoxicity Assessment : In vitro assays were conducted to evaluate the cytotoxic effects of related compounds on cancer cell lines. Results indicated that certain structural modifications enhanced cytotoxicity.

Q & A

Basic Research Questions

Q. How can the molecular structure of 1-(1,3-Benzodioxol-5-yl)but-3-en-1-yl phenylacetate be confirmed using crystallographic techniques?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:

- Crystal growth : Use solvent evaporation or diffusion methods to obtain high-quality crystals.

- Data collection : Employ a diffractometer (e.g., Mo/Kα radiation, λ = 0.71073 Å) at low temperatures (e.g., 298 K) to minimize thermal motion artifacts .

- Refinement : Apply software like SHELXL to refine the structure, using R factors (e.g., R = 0.070) and wR (e.g., wR = 0.174) to assess accuracy. Weak hydrogen bonds (e.g., C–H⋯O) can explain intermolecular interactions .

Q. What spectroscopic methods are effective for characterizing functional groups in this compound?

- Methodology : Combine nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS):

- NMR : Use - and -NMR to identify aromatic protons (δ 6.5–7.5 ppm for benzodioxol) and ester carbonyl signals (δ 165–175 ppm) .

- IR : Confirm ester groups (C=O stretch ~1740 cm) and benzodioxol ether linkages (C–O–C ~1250 cm).

- MS : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHO).

Advanced Research Questions

Q. How can researchers investigate the biological interactions of this compound with enzymatic targets?

- Methodology :

- Receptor binding assays : Use radioligand displacement (e.g., -labeled inhibitors) to measure affinity for targets like serotonin receptors, which often interact with benzodioxol derivatives .

- Enzyme inhibition studies : Perform kinetic assays (e.g., spectrophotometric monitoring) to evaluate inhibition of monoamine oxidases (MAOs) or cytochrome P450 isoforms .

- Cell-based assays : Test cytotoxicity and downstream signaling effects (e.g., cAMP modulation) in neuronal cell lines.

Q. What computational approaches predict the binding affinity of this compound to biological receptors?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., G-protein-coupled receptors). Validate with crystallographic data from related ligands .

- Molecular dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories) in explicit solvent to assess hydrogen bonding and hydrophobic interactions .

- Free energy calculations : Apply MM/GBSA or MM/PBSA to estimate binding free energies (±2 kcal/mol accuracy).

Q. How should discrepancies between experimental and computational structural data be resolved?

- Methodology :

- Comparative analysis : Overlay SC-XRD data (e.g., bond lengths ±0.005 Å) with density functional theory (DFT)-optimized geometries (B3LYP/6-311+G(d,p)) to identify deviations .

- Error sources : Check for conformational flexibility (e.g., rotatable ester groups) or solvent effects in simulations.

- Validation : Use Cambridge Structural Database (CSD) entries for similar compounds to benchmark computational models .

Notes

- Avoid commercial sources (e.g., BenchChem) per user guidelines.

- All methodologies are derived from peer-reviewed journals (e.g., Acta Crystallographica) or authoritative databases (PubChem, NIST).

- Advanced questions emphasize hypothesis-driven experimental design and data reconciliation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.